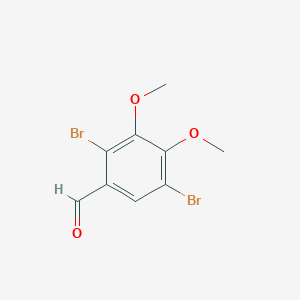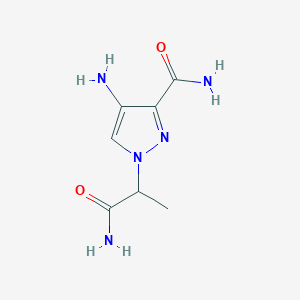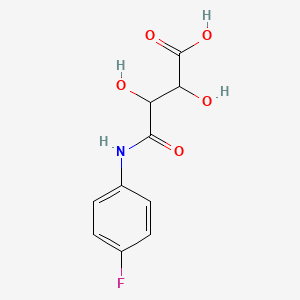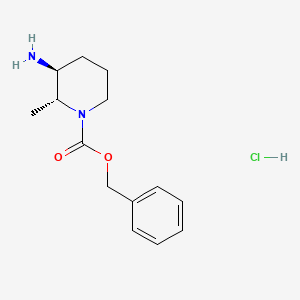
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene with two hydroxyl groups and two sulfonate groups attached to the benzene ring. This compound is often used in scientific research due to its ability to interact with metal ions and its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxybenzene. The reaction typically involves the use of sulfuric acid and ammonium hydroxide. The process includes the following steps:
Sulfonation: 4,5-dihydroxybenzene is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The resulting sulfonated product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4,5-dihydroxybenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Substitution: Various substituted derivatives of the original compound are formed.
Wissenschaftliche Forschungsanwendungen
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as an antioxidant.
Biology: It is employed in studies involving oxidative stress and free radical scavenging.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Wirkmechanismus
The compound exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. The hydroxyl groups on the benzene ring can donate electrons to metal ions, forming stable complexes. Additionally, the compound can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4,5-dihydroxybenzene-1,3-disulfonate
- Lithium 4,5-dihydroxybenzene-1,3-disulfonate
- Potassium 4,5-dihydroxybenzene-1,3-disulfonate
Uniqueness
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is unique due to its specific ammonium ion, which can form extensive hydrogen-bonding arrays with surrounding molecules. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the development of bioadhesives and in studies of charge transfer in solid-state fuel cells .
Eigenschaften
Molekularformel |
C6H12N2O8S2 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
diazanium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
InChI-Schlüssel |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


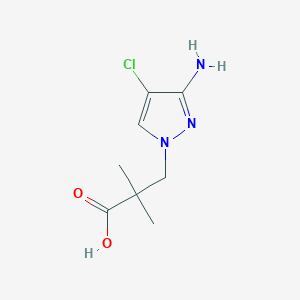
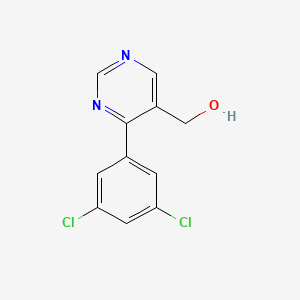
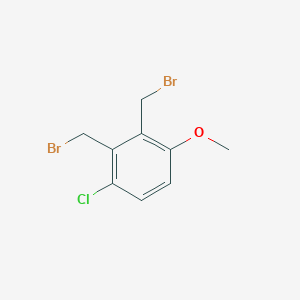
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
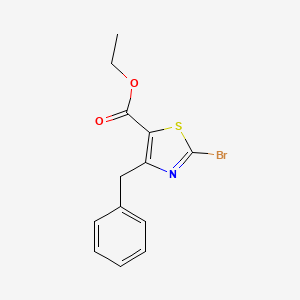
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
amine](/img/structure/B13085429.png)
